4-Bromobut-2-EN-1-OL
Description
4-Bromobut-2-EN-1-OL is a brominated unsaturated alcohol with the molecular formula C₄H₇BrO and a molar mass of 151.00178 g/mol. Its structure features a hydroxyl group (-OH) at the first carbon, a double bond between carbons 2 and 3, and a bromine atom at carbon 4.
Properties
Molecular Formula |
C4H7BrO |
|---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
4-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2 |
InChI Key |
PTRKJGCSYLKEIK-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCBr)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
This compound :
- Double bond position: Between C2 and C3.
- Bromine position: At C4.
- Geometry: Unspecified stereochemistry in the provided evidence.
(3E)-4-Bromobut-3-EN-1-OL :
Implications of Structural Variations
Reactivity :
- The allylic bromine in this compound may render it more susceptible to elimination reactions (e.g., dehydrohalogenation) compared to (3E)-4-Bromobut-3-EN-1-OL, where the bromine is vinylic.
- The trans configuration in the 3E isomer could influence stereoselectivity in reactions like nucleophilic substitutions or cycloadditions.
Physical Properties :
- While both compounds share the same molecular formula and molar mass, the position of the double bond and bromine likely affects boiling points and solubility. For instance, the 3E isomer’s conjugated system (bromine and double bond) might increase polarity slightly, altering solubility in polar solvents.
Synthetic Applications: this compound’s structure allows for functionalization at C2 or C3, making it a candidate for synthesizing cyclic ethers or allylic alcohols.
Data Table: Key Properties of Compared Compounds
Research Findings and Limitations
- Available Data : The evidence highlights structural distinctions but lacks experimental data (e.g., spectroscopic profiles, reaction yields).
- Inferred Reactivity : The allylic vs. vinylic bromine positions suggest divergent reaction pathways, though direct comparative studies are absent in the provided sources.
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